7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound with the CAS Number: 1810069-89-6 . It has a molecular weight of 197.71 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 259-262 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties :
- Yi, Cho, and Lee (2005) conducted a study on the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles, exploring the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines, which yielded 4-chloro-5-hydroxy-3-methoxycarbonyl-1H-benzo[g]indoles as major compounds (Yi, Cho, & Lee, 2005).
- Göksu et al. (2003) described a synthesis method for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, highlighting the process of methylation and Friedel-Crafts acylation (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Role in Synthesizing Bioactive Compounds :
- Men Wei-dong (2013) investigated the stereoselective reduction of acyl protected 4-amino-3,4-dihydro-1(2H)-naphthalenone, noting that 1,2,3,4-tetrahydronaphthalen-1-amine and its derivative are important synthetic intermediates for bioactive compounds (Men Wei-dong, 2013).
Stereoselective Process Development :
- Han et al. (2007) developed a multikilogram-scale, stereoselective process for synthesizing (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, a compound related to 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. This process involved the synthesis of sulfinyl imine and its stereoselective reduction (Han, Koenig, Zhao, Su, Singh, & Bakale, 2007).
Pharmacological Research :
- Nichols et al. (1984) explored the synthesis of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene and its pharmacological properties as a DA1-type dopamine agonist (Nichols, Jacob, Hoffman, Kohli, & Glock, 1984).
Chemical Synthesis Techniques :
- Nguyen et al. (2003) described a method for the regioselective oxidation and acidic hydrolysis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide to produce haloindanone derivatives, showcasing a chemical synthesis technique (Nguyen, Corpuz, Heidelbaugh, Chow, & Garst, 2003).
Safety and Hazards
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRYFDVZWVSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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